Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate
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Description
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The trifluorophenyl group attached to the butyrate ester indicates the presence of fluorine atoms, which can significantly alter the physical and chemical properties of the molecule, potentially leading to increased metabolic stability and bioavailability in pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of various esters with different reagents to introduce the desired functional groups. For instance, the reaction of ethyl acetoacetate with 3,4,5-trifluoro-2,6-dimethoxybenzoyl chloride leads to the formation of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate, showcasing a method to introduce the trifluorophenyl moiety into the butyrate ester . Similarly, the reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate under basic conditions yields ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, demonstrating a strategy for constructing the pyran ring system with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using spectroscopic methods such as NMR, mass spectrometry, and UV-Vis, as well as single-crystal X-ray diffraction studies. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonds that stabilize the structure .
Chemical Reactions Analysis
Compounds with the 4-oxo-butyrate structure can undergo various chemical reactions, including cyclization and condensation, to form more complex structures. The regioselective synthesis of pyridine derivatives from ethyl 4,4,4-trifluoro-3-oxo-butyrate and subsequent cyclization reactions with aryl imidoyl chlorides is an example of such transformations . Additionally, the Michael-Wittig condensation is another reaction that can be used to create highly functionalized molecules from precursors like methyl 3-oxo-4-(triphenylarsoranylidene)butanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate and related compounds are influenced by their molecular structure. The presence of electronegative fluorine atoms and the ester functional group can affect the compound's polarity, boiling point, solubility, and reactivity. These properties are crucial for determining the compound's suitability for various applications, including its potential use as an intermediate in organic synthesis or as an active pharmaceutical ingredient.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is a compound of interest in the synthesis of various chemically significant molecules. For instance, it has been involved in the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives. This synthesis showcases its utility in creating compounds with potential applications in materials science and organic chemistry (Yang et al., 2013). Furthermore, its role in the synthesis of ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate indicates its versatility in generating derivatives for further chemical analysis and potential pharmacological applications (Kisil et al., 2000).
Pharmaceutical and Biological Research
In the realm of pharmaceuticals, the structural characteristics of ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate and its derivatives are scrutinized for their potential applications. For instance, the study of methyl, ethyl, isopropyl, and tert-butyl 3-oxo-2-(triphenylphosphoranylidene)butyrates reveals common patterns for preferred conformations, which are crucial for understanding molecular interactions within biological systems (Castañeda et al., 2001). These insights are essential for designing molecules with specific biological activities.
Materials Science and Nanotechnology
The compound and its derivatives are also explored for their applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. For example, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, synthesized using ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate, highlight its potential in organic–inorganic photodiode fabrication (Zeyada et al., 2016). This research could pave the way for new advancements in solar energy conversion technologies.
properties
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQXXBFZFLIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645589 |
Source
|
Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate | |
CAS RN |
898752-49-3 |
Source
|
Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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